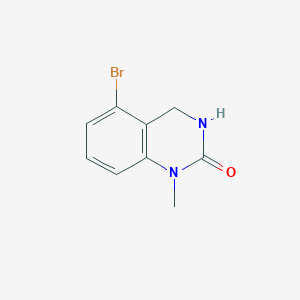

5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one, commonly referred to as 5-Bromo-1-methyl-3,4-DHQ, is a heterocyclic compound that has found a wide range of applications in organic synthesis and scientific research. 5-Bromo-1-methyl-3,4-DHQ is a white crystalline solid that is soluble in organic solvents and has a melting point of 102-103°C. It is a versatile reagent that can be used to synthesize a variety of compounds, and its unique structure has enabled it to be used in a variety of scientific research applications.

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

The synthesis of various quinazoline derivatives, including structures related to 5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one, is a significant area of research due to their potential applications in medicinal chemistry and material science. For instance, the development of efficient catalytic systems for the synthesis of dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones under thermal and solvent-free conditions has been demonstrated, showcasing the relevance of quinazoline derivatives in synthetic chemistry (Kefayati, Asghari, & Khanjanian, 2012).

Drug Discovery Intermediates

Quinazoline derivatives serve as key intermediates in drug discovery processes. For example, the telescoping process was introduced to synthesize a critical intermediate for drug discoveries, enhancing the efficiency of the synthetic route and contributing to the expedited supply of these intermediates to medicinal laboratories (Nishimura & Saitoh, 2016).

Fluorescent Brightening Agents

The potential use of quinazoline derivatives as fluorescent brightening agents has been explored, indicating the versatility of these compounds beyond pharmaceutical applications (Rangnekar & Shenoy, 1987).

Anticancer Drug Synthesis

The synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for the production of certain anticancer drugs, highlights the importance of quinazoline derivatives in the development of therapeutics targeting diseases such as cancer (Cao Sheng-li, 2004).

Prodrug Systems

Research into the development of prodrug systems utilizing quinazoline derivatives for selective drug delivery to hypoxic tissues presents an innovative approach to enhancing the efficacy and selectivity of therapeutic agents (Parveen, Naughton, Whish, & Threadgill, 1999).

Propiedades

IUPAC Name |

5-bromo-1-methyl-3,4-dihydroquinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-12-8-4-2-3-7(10)6(8)5-11-9(12)13/h2-4H,5H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXGOYQFJJTDSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CNC1=O)C(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (1R,2R,4S,5S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2717852.png)

![({[4-(Acetylamino)phenyl]sulfonyl}amino)(phenyl)acetic acid](/img/structure/B2717857.png)

![2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2717864.png)

![N-[2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/no-structure.png)

![4-[1-(3-Chlorophenyl)cyclopentyl]phenol](/img/structure/B2717872.png)